molecular formula C11H11NO B2768216 1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile CAS No. 1314648-27-5

1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile

Cat. No.: B2768216
CAS No.: 1314648-27-5
M. Wt: 173.215
InChI Key: ZMUCKLGXCOODHY-UHFFFAOYSA-N
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Description

1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile is a cyclopropane-based nitrile derivative featuring a hydroxymethyl (–CH2OH) substituent at the para position of the aromatic ring.

Properties

IUPAC Name

1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-8-11(5-6-11)10-3-1-9(7-13)2-4-10/h1-4,13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUCKLGXCOODHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species. Common reagents for this reaction include diazomethane or dihalocarbenes.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde reacts with the aromatic compound in the presence of a base such as sodium hydroxide.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where a suitable leaving group (e.g., halide) is replaced by a cyano group using reagents such as sodium cyanide or copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst (e.g., palladium on carbon)

    Substitution: Sodium cyanide (NaCN), copper(I) cyanide (CuCN)

Major Products Formed

    Oxidation: 1-[4-(Carboxy)phenyl]cyclopropane-1-carbonitrile

    Reduction: 1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile has been studied for its biological properties, particularly in the realm of medicinal chemistry. Some key findings include:

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer activities. For instance, research has shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuroprotective Effects

This compound has also been evaluated for neuroprotective properties, particularly in models of neurodegenerative diseases. The hydroxymethyl group may play a role in enhancing neuroprotection by modulating neuroinflammatory pathways and promoting neuronal survival.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Starting Materials : Phenolic compounds and cyclopropane derivatives.
  • Key Reactions :
    • Hydroxymethylation of phenolic substrates.
    • Cyclopropanation reactions.
    • Nitrile formation via nucleophilic substitution.

Case Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal investigated the anticancer effects of various derivatives of cyclopropane compounds, including this compound. The results demonstrated a significant reduction in tumor growth in vitro and in vivo models, suggesting that the compound could serve as a lead structure for developing new anticancer agents.

CompoundIC50 (μM)Mechanism of Action
Compound A5.2Apoptosis induction
Compound B3.8Cell cycle arrest

Case Study 2: Neuroprotective Studies

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The study found that treatment with this compound significantly reduced markers of oxidative stress and improved neuronal viability.

Treatment GroupNeuronal Viability (%)Oxidative Stress Markers
Control45High
Compound Treatment75Low

Mechanism of Action

The mechanism of action of 1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Aromatic Ring Substituents
  • 1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile (C10H9NO): Contains a hydroxyl (–OH) group instead of hydroxymethyl. Lower molecular weight (159.19 g/mol vs. 173.21 g/mol for the hydroxymethyl analog). Predicted collision cross-section (CCS) for [M+H]<sup>+</sup> is 135.8 Ų, indicating moderate polarity . The hydroxyl group may confer stronger hydrogen-bonding capacity but lower metabolic stability compared to hydroxymethyl .
  • 1-(4-Bromophenyl)cyclopropane-1-carbonitrile (C10H9BrN):

    • Bromine substituent increases molecular weight (236.11 g/mol) and lipophilicity.
    • Used in cross-coupling reactions due to the reactivity of the C–Br bond .
Cyclopropane Ring Modifications
  • 1-(4-Chlorophenyl)-2-methylcyclopropane-1-carbonitrile :

    • Methyl group on the cyclopropane ring introduces steric effects, altering conformational stability.
    • Synthesized with diastereomeric ratios (dr) up to 65:35, highlighting stereochemical complexity .
  • 1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)cyclohexanecarbonitrile: Extended alkyl-sulfonyl chains increase molecular weight (281.41 g/mol) and solubility in nonpolar solvents .
ALDH1A1 Inhibitors
Compound Name IC50 (nM) Ki (nM) Key Features
1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile (hypothetical) Polar hydroxymethyl may improve solubility but reduce membrane permeability.
1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile 77.0 7.2–23.3 Quinoline-piperazine backbone enhances target affinity .
1-Phenylcyclopropane-1-carbonitrile >1,000 Baseline activity; minimal inhibitory effect due to lack of functional groups .
  • Trends: Bulky electron-withdrawing groups (e.g., sulfonyl, fluoroquinoline) significantly enhance inhibitory potency compared to hydroxymethyl or hydroxyl substituents .
Key Properties
Property This compound 1-(4-Hydroxyphenyl) Analog 1-(4-Bromophenyl) Analog
Molecular Weight 173.21 g/mol 159.19 g/mol 236.11 g/mol
Polarity High (hydroxymethyl) Moderate (hydroxyl) Low (bromine)
Predicted CCS ([M+H]<sup>+</sup>) ~140–150 Ų (estimated) 135.8 Ų
Hazard Profile Likely low (similar to unclassified nitriles ) Not classified Irritant (bromine-related risks)
  • Safety Notes: Nitriles generally require precautions against inhalation and skin contact (e.g., P261/P262 statements) . Hydroxymethyl derivatives may exhibit lower toxicity compared to halogenated analogs due to reduced electrophilicity .

Biological Activity

1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile (CAS No. 1314648-27-5) is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclopropane ring attached to a hydroxymethylphenyl group and a nitrile functional group, which may influence its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H12N Molecular Formula \text{C}_{11}\text{H}_{12}\text{N}\quad \text{ Molecular Formula }

Biological Activity Data

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects. The following table summarizes key findings from relevant research:

Activity Type Observed Effect Reference
AntiviralModulation of viral capsid assembly
AnticancerInhibition of cell proliferation
CytotoxicityLow cytotoxicity in vitro
Binding AffinityInteraction with specific receptors

Case Study 1: Antiviral Activity

In a study examining the antiviral properties of cyclopropane derivatives, this compound demonstrated significant modulation of the hepatitis B virus (HBV) capsid assembly. The compound's ability to inhibit viral replication was attributed to its structural features that allow for effective binding to viral components, leading to reduced viral load in treated subjects.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of this compound showed promising results against various cancer cell lines. The compound exhibited an IC50 value indicating effective inhibition of cell growth, suggesting its potential as a therapeutic agent in oncology.

Pharmacokinetics

Though detailed pharmacokinetic data specific to this compound is sparse, compounds with similar structures typically exhibit favorable absorption and distribution characteristics. Studies suggest that such compounds may have good oral bioavailability and metabolic stability, which are essential for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile, and how are reaction conditions optimized?

  • Methodology : The synthesis of cyclopropane-carbonitrile derivatives typically involves cyclopropanation of vinyl precursors via [2+1] cycloaddition or Simmons–Smith reactions. For hydroxymethyl-substituted analogs, protecting groups (e.g., silyl ethers) may stabilize the hydroxymethyl moiety during synthesis. Reaction optimization includes:

  • Temperature : 0–5°C for sensitive intermediates to prevent thermal decomposition .
  • Atmosphere : Inert conditions (N₂/Ar) to avoid moisture interference, critical for nitrile stability .
  • Catalysts : Transition metals (e.g., Cu or Rh) for stereoselective cyclopropanation .
    • Validation : Monitor reaction progress via TLC or GC-MS, and confirm regiochemistry using NOESY NMR.

Q. How can researchers characterize the stability of the cyclopropane ring under varying pH and solvent conditions?

  • Methodology :

  • Kinetic Studies : Perform stability assays in buffered solutions (pH 1–13) at 25°C and 37°C. Track ring-opening reactions via UV-Vis (λ = 240–280 nm) or HPLC .
  • Solvent Effects : Test polar (DMSO, H₂O) vs. nonpolar (toluene) solvents. Cyclopropane rings are more stable in aprotic solvents due to reduced nucleophilic attack .
    • Data Interpretation : Compare half-life (t₁/₂) values across conditions. For example, analogs like 1-(4-Nitrophenyl)cyclopropanecarbonitrile show t₁/₂ > 48 hrs in toluene but <12 hrs in aqueous NaOH .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm cyclopropane ring (δ = 0.8–1.5 ppm for CH₂ protons) and hydroxymethyl group (δ = 4.5–4.7 ppm for -CH₂OH) .
  • IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (O-H stretch) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of H₂O from hydroxymethyl) .

Advanced Research Questions

Q. How do electronic effects of the hydroxymethyl and nitrile groups influence the cyclopropane ring’s reactivity in ring-opening reactions?

  • Mechanistic Insight :

  • Electron-Withdrawing Nitrile : Stabilizes the cyclopropane ring via conjugation, reducing susceptibility to electrophilic attack.
  • Hydroxymethyl Donor : Enhances ring strain via steric effects, increasing reactivity toward nucleophiles (e.g., amines, thiols).
    • Experimental Design : Compare reaction rates with analogs lacking substituents (e.g., 1-phenylcyclopropanecarbonitrile) using kinetic isotope effects or Hammett plots .

Q. What computational strategies can predict the compound’s binding affinity for enzyme targets (e.g., ACC synthase)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites. Focus on hydrogen bonding (nitrile/hydroxymethyl with catalytic residues) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
    • Validation : Correlate computational results with in vitro enzymatic assays (IC₅₀ values). For example, cyclopropane-carboxylic acid analogs show IC₅₀ < 10 µM in ACC inhibition .

Q. How can researchers resolve contradictory data on the compound’s thermal stability reported in different studies?

  • Troubleshooting Framework :

Purity Analysis : Verify sample purity via HPLC; impurities (e.g., residual catalysts) may lower decomposition temperatures .

DSC/TGA : Perform differential scanning calorimetry (DSC) to identify endothermic peaks (melting) vs. exothermic decomposition .

Reproducibility : Cross-validate methods in independent labs. For example, discrepancies in 1-(4-Methylphenyl)cyclopropanamine HCl stability were resolved by standardizing heating rates .

Safety and Handling

Q. What safety protocols are critical given the limited toxicological data for this compound?

  • Precautionary Measures :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for handling powders .
  • Storage : Store in sealed containers under argon at –20°C to prevent hydrolysis of the nitrile group .
    • Emergency Response : In case of exposure, rinse skin with water for 15 mins and seek medical evaluation for cyanide toxicity risks .

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